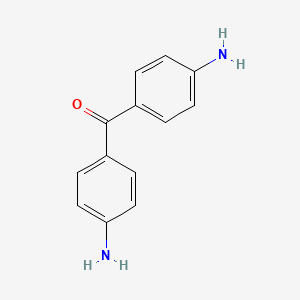

4,4'-Diaminobenzophenone

説明

The exact mass of the compound 4,4'-Diaminobenzophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6096. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Diaminobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Diaminobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

bis(4-aminophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSMCQSGRWNEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

304019-02-1 | |

| Record name | Methanone, bis(4-aminophenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304019-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20209997 | |

| Record name | 4,4'-Diaminobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-Diaminobenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19964 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

611-98-3 | |

| Record name | 4,4′-Diaminobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diaminobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 611-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Diaminobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DIAMINOBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4N7TYW77X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 4,4'-Diaminobenzophenone (DABP)

Executive Summary

4,4'-Diaminobenzophenone (DABP) is a critical aromatic diamine intermediate used primarily in the synthesis of high-performance polyimides and epoxy curing agents.[1] Its structural uniqueness lies in the central ketone bridge, which imparts solubility and melt-processability to polymers without compromising thermal stability—a distinct advantage over rigid analogs like benzidine.[1] This guide provides a comprehensive technical analysis of DABP, moving beyond simple nomenclature to explore its synthesis, polymerization kinetics, and handling protocols.[1]

Chemical Identity & Nomenclature

In drug development and polymer science, precise nomenclature is the first line of defense against experimental error.[1] While "4,4'-Diaminobenzophenone" is the standard IUPAC designation, the compound is frequently referenced by trade names or structural descriptors in supply chains.[1]

Synonyms and Identifiers

The following table consolidates valid identifiers for sourcing and regulatory verification.

| Category | Identifier | Context/Usage |

| IUPAC Name | Bis(4-aminophenyl)methanone | Preferred systematic name for publications.[1] |

| Common Name | 4,4'-Diaminobenzophenone | Standard laboratory designation.[1] |

| Acronym | 4,4'-DABP | Common in polymer chemistry literature.[1][2] |

| Structural Name | p,p'-Diaminobenzophenone | Denotes para substitution pattern explicitly. |

| Alt. Chemical Name | 4,4'-Carbonylbisaniline | Emphasizes the aniline subunits linked by carbonyl.[1] |

| CAS Registry | 611-98-3 | Primary key for database searches.[1] |

| EC Number | 210-288-1 | European regulatory identifier.[1] |

Structural Logic & Differentiation

It is critical to distinguish DABP from Michler’s Ketone (4,4'-Bis(dimethylamino)benzophenone).[1] While structurally similar, Michler’s Ketone is a potent carcinogen with methylated amines.[1] DABP possesses primary amines (–NH₂), making it chemically distinct in reactivity (capable of imide formation) and toxicology.[1]

Figure 1: Structural derivation of DABP nomenclature.

Synthesis Pathways

High-purity DABP is required for polymer applications, as even trace mono-functional impurities can terminate chain growth.[1] Two primary routes exist: the industrial reduction of nitro-compounds and the high-purity phthalimide deprotection route.[1]

Route A: Reduction of 4,4'-Dinitrobenzophenone

This is the standard industrial route but requires careful purification to remove azo-intermediates.[1]

-

Precursor: 4,4'-Dinitrobenzophenone.[1]

-

Reagent: H₂/Pd-C (Catalytic Hydrogenation) or Fe/HCl (Béchamp reduction).[1]

-

Mechanism: Stepwise reduction of –NO₂ groups to –NH₂.[1]

Route B: Phthalimide Deprotection (High Purity)

For pharmaceutical or electronic-grade applications, the phthalimide route prevents side-reactions associated with nitro-reduction.[1]

Protocol (Adapted from Patent EP0144830B1):

-

Starting Material: 4,4'-bis-phthalimidoylbenzophenone.[1]

-

Reaction: Suspend 23g of precursor in 46g of monoethanolamine.

-

Conditions: Stir at 80°C for 1 hour . The amine acts as a nucleophile to cleave the phthalimide ring.[1]

-

Workup: Cool to 20°C and add 200g water. The product precipitates.[1][3]

-

Purification: Filter, wash with water, and dry in vacuo.[1][3]

-

Yield: >99% purity, mp ~241°C.

Figure 2: High-purity synthesis via phthalimide deprotection.

Applications in Polymer Science (Polyimides)

The primary utility of DABP is as a monomer for polyimides.[1] The ketone bridge (–C=O–) introduces a "kink" in the polymer backbone.[1]

-

Effect: Increases solubility in solvents like NMP and DMAc compared to rigid rod polymers.[1]

-

Benefit: Allows for solution-casting of films before thermal curing.[1]

General Polymerization Protocol

Objective: Synthesis of Poly(amic acid) followed by thermal imidization.[1]

Reagents:

-

Diamine: 4,4'-Diaminobenzophenone (1.0 eq).[1]

-

Dianhydride: Pyromellitic Dianhydride (PMDA) or BTDA (1.0 eq).[1]

-

Solvent: N,N-Dimethylacetamide (DMAc) (anhydrous).[1]

Step-by-Step Methodology:

-

Dissolution: Charge a flame-dried flask with DABP and DMAc under nitrogen purge. Stir until fully dissolved.

-

Polymerization: Add the dianhydride (PMDA) in portions at 0–5°C (ice bath) to control exotherm.

-

Note: Stoichiometry must be exactly 1:1 to achieve high molecular weight.[1]

-

-

Equilibration: Allow the viscous solution (Polyamic Acid) to stir at room temperature for 4–24 hours.

-

Film Casting: Cast the solution onto a glass substrate.

-

Thermal Imidization: Step-wise heating in a vacuum oven:

-

80°C (1 hr)

Solvent removal. -

150°C (1 hr)

Onset of cyclization. -

250°C (1 hr)

Complete imidization. -

300°C (1 hr)

Annealing.

-

Analytical Characterization

Verifying the identity of DABP is essential before synthesis.[1]

| Method | Specification | Observation |

| Appearance | Visual | Light yellow to brown crystalline powder.[1] |

| Melting Point | Capillary | 243–247°C .[1][4] Sharp range indicates high purity.[1] |

| HPLC | Purity | >98.0% (Area %).[1][4] |

| Solubility | Methanol | Almost transparent/soluble.[1][4] |

HPLC Method Parameters (Reference):

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[1]

-

Mobile Phase: Acetonitrile : Water (Gradient).[1]

-

Detection: UV at 254 nm (Aromatic absorption).[1]

Safety & Toxicology (E-E-A-T)

DABP is an aromatic amine and must be handled with strict containment protocols.[1]

Hazard Statements (GHS):

Toxicological Insight: Unlike Michler's Ketone, DABP lacks the N-methyl groups often associated with extreme carcinogenicity, but it is still a substituted benzophenone.[1]

-

Structural Alert: Benzophenone derivatives can exhibit photo-toxicity.[1]

-

Handling: Use a fume hood.[1] Wear nitrile gloves and N95/P100 respiratory protection if handling powder.[1]

-

Storage: Store in a cool, dark place (<30°C). Light sensitive.[1]

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 69149, 4,4'-Diaminobenzophenone.[1] Retrieved from [Link]

-

European Patent Office. (1985).[1] Process for preparing 4,4'-diamino-benzophenone (EP0144830B1).[1] Google Patents.[1] Retrieved from

-

Virginia Tech University. (n.d.).[1] Chapter 1: Polyimides: Chemistry & Structure-Property Relationships.[1] VTechWorks.[1] Retrieved from [Link]

Sources

- 1. 4,4'-Diaminobenzophenone | C13H12N2O | CID 69149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Polyimide Derived from 4-Methyl-1,2-phenylene Bis(4-aminobenzoate) and 4,4'-Hexafluoroisopropylidenediphthalic Anhydride -Elastomers and Composites | Korea Science [koreascience.kr]

- 3. EP0144830B1 - Process for preparing 4,4'-diamino-benzophenone - Google Patents [patents.google.com]

- 4. 4,4'-Diaminobenzophenone | 611-98-3 [chemicalbook.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

Technical Guide: Bis(4-aminophenyl)methanone Characterization & Protocol

Topic: Bis(4-aminophenyl)methanone Physical Characteristics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(4-aminophenyl)methanone, commonly known as 4,4'-Diaminobenzophenone (DABP) , is a critical aromatic diamine monomer used extensively in the synthesis of high-performance polyimides and as an intermediate in pharmaceutical chemistry. Its rigid benzophenone backbone confers exceptional thermal stability and mechanical strength to derived polymers, while the ketone bridge provides a handle for photochemical cross-linking. This guide provides a definitive reference for its physical properties, purification protocols, and handling standards.

Molecular Architecture & Identification

Precise identification is the first step in any rigorous experimental workflow. Ensure your reagent matches the following specifications before proceeding with synthesis or formulation.

| Parameter | Specification |

| IUPAC Name | Bis(4-aminophenyl)methanone |

| Common Name | 4,4'-Diaminobenzophenone (DABP) |

| CAS Number | 611-98-3 |

| Molecular Formula | C₁₃H₁₂N₂O |

| Molecular Weight | 212.25 g/mol |

| SMILES | Nc1ccc(cc1)C(=O)c2ccc(N)cc2 |

| Structural Features | Two primary amine groups (para-substituted); Central ketone bridge; Planar aromatic system. |

Thermodynamic & Phase Behavior

The thermal profile of DABP is a key indicator of purity. Significant deviations (>2°C) from the melting point range below typically indicate the presence of isomeric impurities (e.g., 2,4'-diaminobenzophenone) or oxidation products.

| Property | Value / Range | Contextual Note |

| Physical State | Crystalline Solid | Typically appears as a yellow to dark brown powder depending on oxidation state. |

| Melting Point | 243 – 247 °C | Sharp melting transition indicates high purity (>98%). |

| Boiling Point | ~452 °C (Predicted) | Decomposition often precedes boiling at atmospheric pressure. |

| Density | 1.233 g/cm³ (Predicted) | Relevant for packing fraction calculations in solid-state formulations. |

| Vapor Pressure | Negligible at 25°C | Low volatility reduces inhalation risk during ambient handling. |

Solubility & Solution Chemistry

Understanding the solubility profile is critical for selecting solvents for recrystallization (purification) and polymerization (application).

-

High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), Methanol (warm), Ethanol (hot).

-

Low/Partial Solubility: Acetone, Ethyl Acetate (cold), Dichloromethane.

-

Insoluble: Water (pKa ~2.8 indicates weak basicity; remains unionized and hydrophobic at neutral pH).

Critical Insight for Polymerization:

For polyimide synthesis, DMAc or NMP are the solvents of choice.[1] DABP dissolves readily in these aprotic polar solvents, allowing for the homogeneous reaction with dianhydrides (e.g., PMDA or BTDA) to form high-molecular-weight polyamic acids.

Spectroscopic Fingerprinting

Use the following spectral markers to validate the identity of your compound.

-

FTIR (Fourier Transform Infrared):

-

3300–3450 cm⁻¹: Doublet characteristic of primary amine (-NH₂) stretching.

-

1630–1650 cm⁻¹: Strong Carbonyl (C=O) stretching vibration, shifted slightly lower due to conjugation with aromatic rings.

-

1590–1600 cm⁻¹: Aromatic C=C ring breathing modes.

-

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~5.8–6.0 ppm: Broad singlet (4H, -NH₂).

-

δ ~6.5–6.6 ppm: Doublet (4H, aromatic protons ortho to amine).

-

δ ~7.4–7.5 ppm: Doublet (4H, aromatic protons ortho to carbonyl).

-

Note: The distinct shielding pattern confirms the para-substitution.

-

Purification Protocol: Self-Validating Recrystallization

Commercial DABP often contains oligomeric impurities or oxidation products (indicated by a dark brown color). The following Ethanol/Water recrystallization protocol utilizes the polarity difference to yield high-purity bright yellow crystals.

Methodology

-

Dissolution: Suspend crude DABP (10 g) in Ethanol (95%, 100 mL) . Heat to reflux (~78°C) with stirring until fully dissolved.

-

Why: Ethanol effectively solvates the diamine at high temperatures but has poor solubility for ionic impurities.

-

-

Hot Filtration: While maintaining reflux temperature, filter the solution through a pre-warmed Buchner funnel to remove insoluble particulate matter (dust, inorganic salts).

-

Precipitation: Reheat filtrate to reflux. Slowly add Deionized Water (warm, ~60°C) dropwise until a persistent turbidity (cloudiness) is observed.

-

Why: Water acts as an anti-solvent.[2] Adding it warm prevents premature "crashing out" of the product, ensuring crystal growth rather than amorphous precipitation.

-

-

Crystallization: Remove heat and allow the solution to cool slowly to room temperature over 2 hours. Then, place in an ice bath (0-4°C) for 1 hour.

-

Collection: Filter the bright yellow needles, wash with cold Ethanol/Water (1:1), and dry under vacuum at 60°C for 12 hours.

Visualization: Purification Workflow

Figure 1: Step-by-step recrystallization workflow for purifying 4,4'-Diaminobenzophenone.[1]

Application Logic: Polyimide Synthesis

The primary utility of DABP lies in its role as a monomer. The diagram below illustrates the "Two-Step" synthesis route, highlighting where physical properties (solubility) dictate the process.

Figure 2: Chemical pathway from DABP monomer to high-performance polyimide.[1]

Safety & Toxicology (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use local exhaust ventilation. Wear nitrile gloves and safety goggles. Avoid dust generation, as fine organic powders can be combustible.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69149, 4,4'-Diaminobenzophenone. Retrieved from [Link]

-

Virginia Tech University Libraries. Polyimides: Chemistry & Structure-Property Relationships.[1] Retrieved from [Link]

Sources

Technical Profile: 4,4'-Diaminobenzophenone (4,4'-DABP)

This guide serves as an authoritative technical reference for 4,4'-Diaminobenzophenone (4,4'-DABP) , a critical aromatic diamine monomer used in the synthesis of high-performance polyimides and specialty polymers.

Molecular Weight, Formula, and Application Architectures

Executive Summary

4,4'-Diaminobenzophenone (4,4'-DABP) is a bifunctional aromatic amine characterized by a central ketone bridge connecting two aniline rings.[1] Unlike ether-bridged diamines (e.g., ODA) that impart flexibility, the electron-withdrawing carbonyl group in 4,4'-DABP influences both the reactivity of the amine centers and the optoelectronic properties of the resulting polymers. It is primarily utilized to synthesize polyimides (PI) and polyamides requiring high glass transition temperatures (

Physicochemical Specifications

The following data represents the baseline standard for research-grade 4,4'-DABP.

Core Molecular Data

| Parameter | Specification |

| Chemical Name | 4,4'-Diaminobenzophenone |

| Common Abbreviation | 4,4'-DABP |

| CAS Registry Number | 611-98-3 |

| Molecular Formula | |

| Molecular Weight | 212.25 g/mol |

| Appearance | Yellow to brown crystalline powder |

| Melting Point | 243–247 °C |

| Solubility | Soluble in DMF, DMAc, NMP; slightly soluble in methanol/ethanol; insoluble in water.[2] |

| pKa | ~2.8 (Conjugate acid) – Note: Lower basicity than ODA due to carbonyl electron withdrawal. |

Structural Identification[4]

Structural Analysis & Reactivity Logic

As an application scientist, understanding the causality of the molecule's structure is vital for experimental design.

-

Nucleophilicity Attenuation: The central carbonyl group (

) is a strong electron-withdrawing group (EWG). Through resonance, it pulls electron density away from the terminal amino groups (-

Impact: 4,4'-DABP reacts slower with dianhydrides compared to electron-rich diamines like 4,4'-Oxydianiline (ODA). This allows for better control over molecular weight distribution during the early stages of polyamic acid (PAA) formation but may require longer reaction times or higher concentrations.

-

-

Photocrosslinking Potential: The benzophenone moiety acts as an internal photo-initiator. Under UV irradiation, the carbonyl group can abstract hydrogens from neighboring chains, leading to crosslinking.

-

Application: This property is exploited in negative-tone photosensitive polyimides (PSPIs) without adding external sensitizers.

-

Synthesis & Manufacturing Pathways

High-purity 4,4'-DABP is typically synthesized via the reduction of 4,4'-Dinitrobenzophenone. The purity of the precursor is critical to prevent mono-amine termination, which limits polymer chain growth.

Synthesis Workflow Diagram

The following diagram illustrates the standard laboratory synthesis route involving the Friedel-Crafts acylation followed by reduction.

Figure 1: Synthetic pathway from nitro-aromatic precursors to 4,4'-DABP.[4][5][6]

Polymerization Application: Polyimide Synthesis

The primary use of 4,4'-DABP is in the "Two-Step" synthesis of polyimides. This protocol ensures the formation of high-molecular-weight Polyamic Acid (PAA) before thermal conversion to Polyimide (PI).

Experimental Protocol: PAA Synthesis

Objective: Synthesize a viscous PAA solution using 4,4'-DABP and PMDA (Pyromellitic Dianhydride).

Reagents:

-

Monomer A: 4,4'-DABP (21.23 g, 0.1 mol) - Dried at 80°C under vacuum for 4h.

-

Monomer B: PMDA (21.81 g, 0.1 mol) - Sublimed grade.

-

Solvent: N,N-Dimethylacetamide (DMAc) - Anhydrous (<50 ppm water).

Methodology:

-

Dissolution: Charge a 500 mL 3-neck flask (N2 inlet, mechanical stirrer) with 4,4'-DABP and DMAc. Stir at room temperature until fully dissolved. Note: The solution will be yellow.[1][4]

-

Dianhydride Addition: Add PMDA in 3-4 portions over 30 minutes.

-

Causality: Adding PMDA all at once can cause local hotspots and gelation. Stepwise addition maintains stoichiometry and controls exotherms.

-

-

Equilibration: Stir the reaction for 4–24 hours at room temperature. The viscosity will increase significantly as the molecular weight builds.

-

Validation: Target inherent viscosity (

) > 0.5 dL/g.

-

-

Thermal Imidization (Film Casting): Cast the PAA solution onto a glass substrate. Cure in a stepwise oven:

-

80°C (1h)

150°C (1h)

-

Polymerization Mechanism Diagram

Figure 2: Mechanism of Polyamic Acid formation and subsequent imidization.

Safety & Handling (HSE)

As with many aromatic amines, 4,4'-DABP requires strict handling protocols.

-

Toxicity: Suspected carcinogen. Analogous to benzidine derivatives.

-

PPE: Nitrile gloves (double gloving recommended), N95/P100 respirator if handling powder outside a fume hood, and safety goggles.

-

Storage: Store in amber vials under inert gas (Argon/Nitrogen) to prevent oxidation. The amine groups can oxidize over time, turning the powder dark brown and lowering polymerization stoichiometry.

References

-

PubChem. (2025).[7][8] 4,4'-Diaminobenzophenone Compound Summary. National Library of Medicine. [Link]

-

NASA Technical Reports. (1980). Synthesis and properties of aromatic polyimides containing the benzophenone moiety. NASA-TM-81938. [Link]

Sources

- 1. 4,4'-DABP|4,4'-Diaminobenzophenone|611-98-3|二胺单体 [shdaeyeonchem.com]

- 2. US5272248A - Polyimide processing additives - Google Patents [patents.google.com]

- 3. 4,4 -Diaminobenzophenone for synthesis 611-98-3 [sigmaaldrich.com]

- 4. 4,4'-Diaminobenzophenone | 611-98-3 [chemicalbook.com]

- 5. Dibutylphthalate (DBP) | SIELC Technologies [sielc.com]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. 4,4'-Diaminobenzophenone | C13H12N2O | CID 69149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 4,4'-Diaminobenzophenone in Organic Solvents: A Technical Guide

Executive Summary

4,4'-Diaminobenzophenone (DABP) (CAS: 611-98-3) is a critical aromatic diamine intermediate used primarily in the synthesis of high-performance polyimides, epoxy curing agents, and pharmaceutical precursors.[1][2][3] Its solubility profile is governed by a competition between its high crystal lattice energy (Melting Point: ~243°C) and its capacity for strong intermolecular hydrogen bonding.[3]

This guide provides a technical analysis of DABP solubility, moving beyond simple "soluble/insoluble" classifications to explore the thermodynamic drivers, solvent selection strategies for purification (recrystallization), and process optimization for polymerization.[3]

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of DABP, one must understand the molecular forces at play.[3] The molecule consists of two p-aniline rings bridged by a carbonyl group.[3]

Structural Determinants

-

Hydrogen Bonding: The two primary amine groups (

) act as both hydrogen bond donors and acceptors.[3] The central carbonyl ( -

Dipole Moment: The carbonyl group introduces a significant dipole, requiring polar solvents to effectively solvate the molecule.[3]

-

Pi-Pi Stacking: The aromatic rings facilitate stacking interactions, further stabilizing the crystal lattice and resisting dissolution in non-polar media.[3]

Hansen Solubility Parameters (HSP)

Successful solvation requires matching the solute's energy parameters with the solvent.[3] For DABP, the solubility vector is defined by:

- (Dispersion): High, due to the aromatic backbone.[3]

- (Polarity): Moderate-High, driven by the ketone bridge.[3]

- (Hydrogen Bonding): High, driven by the amine terminals.[3]

Implication: Solvents with high

Part 2: Experimental Solubility Data & Solvent Classification

The following table categorizes solvents based on their interaction efficiency with DABP. This data is synthesized from standard recrystallization protocols and thermodynamic solubility studies of analogous aromatic ketones.[3]

Table 1: Solvent Compatibility Profile for DABP

| Solvent Class | Representative Solvents | Solubility at 25°C | Solubility at Boiling | Application Context |

| Super-Solvents | DMF, DMAc, NMP, DMSO | High (>100 mg/mL) | Very High | Polymerization media; Reaction solvents.[3] |

| Good Solvents | Methanol, Ethanol, THF | Moderate (10-50 mg/mL) | High | Recrystallization (Primary solvents).[3] |

| Intermediate | Ethyl Acetate, Acetone | Low-Moderate | Moderate | Extraction; Co-solvents.[3] |

| Anti-Solvents | Water, Hexane, Toluene | Negligible (<1 mg/mL) | Low | Precipitation; Yield maximization.[3] |

| Reactive | Acetic Acid, Mineral Acids | High (Forms Salts) | High | Dissolution via protonation (reversible).[3] |

Critical Insight: While DABP is sparingly soluble in water, it dissolves readily in dilute aqueous acids (HCl,

) due to the protonation of the amine groups, forming highly soluble ammonium salts.[3]

Part 3: Thermodynamic Modeling

For precise process control (e.g., cooling crystallization), empirical data is fitted to thermodynamic models.[3] The two most authoritative models for DABP are the Modified Apelblat Equation and the Van't Hoff Equation .[3]

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived from experimental data.

-

Utility: Allows interpolation of solubility at any temperature within the measured range.[3]

Thermodynamic Functions (Van't Hoff Analysis)

Plotting

-

Endothermic Process:

.[3] Solubility increases with temperature.[3] -

Entropy (

): Positive values indicate increased disorder upon dissolution, driving the process.[3]

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the desired outcome (Dissolution vs. Purification).

Figure 1: Decision matrix for DABP solvent selection based on thermodynamic requirements.

Part 5: Experimental Protocols

Protocol A: Determination of Solubility (Gravimetric Method)

Use this protocol to generate precise solubility curves for your specific solvent system.[3]

-

Preparation: Add excess DABP solid to 50 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the mixture at a fixed temperature (e.g., 298.15 K) for 24 hours. Ensure solid phase remains present (saturated solution).[3]

-

Sampling: Stop stirring and allow phases to settle for 2 hours.

-

Filtration: Extract the supernatant using a syringe filter (0.45 µm PTFE) pre-heated to the solution temperature to prevent precipitation.

-

Quantification:

-

Transfer a known volume (

) to a pre-weighed dish. -

Evaporate solvent under vacuum until constant mass is achieved.[3]

-

Calculate solubility (

) in g/L or mole fraction.

-

Protocol B: Purification via Recrystallization (Ethanol/Water)

Standard method for obtaining >99% purity DABP.[3]

-

Dissolution: Suspend crude DABP in Ethanol (95%) . Heat to reflux (~78°C).[3]

-

Saturation: Add additional ethanol dropwise until the solid just dissolves. If colored impurities persist, add activated charcoal and filter hot.[3]

-

Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature.[3][4]

-

Anti-Solvent Addition (Optional): If yield is low, add warm Water dropwise until slight turbidity appears, then cool.[3]

-

Harvesting: Cool in an ice bath (0-5°C) for 1 hour. Filter crystals via vacuum filtration.[3]

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Part 6: Workflow Visualization

Figure 2: Step-by-step workflow for the purification of DABP using the Ethanol thermal gradient method.

References

-

National Institute of Standards and Technology (NIST). 4,4'-Diaminobenzophenone - Gas Phase Spectrum & Properties.[3] NIST Chemistry WebBook, SRD 69.[3] [Link][3]

-

PubChem. 4,4'-Diaminobenzophenone (Compound).[3][5][6] National Library of Medicine.[3] [Link][3]

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[3] CRC Press, 2007.[3] (Contextual reference for solubility parameter methodology). [Link][3]

Sources

- 1. 4,4'-Diaminobenzophenone [webbook.nist.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 4,4'-Diaminobenzophenone | C13H12N2O | CID 69149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. 4,4 -Diaminobenzophenone 97 611-98-3 [sigmaaldrich.com]

- 6. 4,4′-二氨基二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-Diaminobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the melting and boiling points of 4,4'-Diaminobenzophenone, a crucial compound in various research and development applications. As a Senior Application Scientist, this document is structured to deliver not only precise data but also the underlying scientific principles and practical methodologies essential for laboratory work.

Section 1: Core Physicochemical Characteristics

4,4'-Diaminobenzophenone, with the chemical formula (H₂NC₆H₄)₂CO, is a solid organic compound that typically appears as a light yellow to brown powder or crystalline solid. Its molecular structure, featuring two aminophenyl groups attached to a central carbonyl group, dictates its physical properties, including its high melting point and thermal behavior.

Data Summary: Melting and Boiling Points

The accurate determination of melting and boiling points is fundamental for the identification, purity assessment, and handling of chemical substances. Below is a summary of the reported values for 4,4'-Diaminobenzophenone.

| Property | Reported Value | Notes | Source(s) |

| Melting Point | 243-247 °C | Literature value for a solid.[1][2] | [1], [2] |

| 245.0 to 249.0 °C | |||

| 242-246 °C | For synthesis grade. | [3] | |

| 244 °C | [4] | ||

| Boiling Point | 452.8±30.0 °C | Predicted value; the compound is known to decompose at elevated temperatures. | [2] |

The melting point of a pure crystalline solid is a sharp, characteristic value, typically spanning a narrow range of 0.5-1.0°C. The presence of impurities can lead to a depression and broadening of the melting point range. The slight variations in the reported melting points of 4,4'-Diaminobenzophenone can be attributed to differences in purity and the analytical method used for determination.

A predicted boiling point is provided, as experimental determination is challenging due to the compound's tendency to decompose at high temperatures. This thermal instability is a critical consideration for any high-temperature applications.

Section 2: Experimental Determination Protocols

The following protocols are designed to provide a robust and reproducible means of determining the melting and boiling points of 4,4'-Diaminobenzophenone in a laboratory setting.

2.1 Melting Point Determination: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound[5].

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the solid melts to a liquid is observed.

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Detailed Steps:

-

Sample Preparation:

-

Ensure the 4,4'-Diaminobenzophenone sample is dry.

-

Place a small amount on a watch glass and crush it into a fine powder using a spatula.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample.

-

Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm[6].

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of a melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the sample.

-

-

Measurement:

-

If the approximate melting point is known, heat the sample rapidly to about 20°C below this temperature[6].

-

Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium[7].

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears.

-

Continue heating slowly and record the temperature at which the entire sample has melted.

-

The recorded range is the melting point of the sample. For a pure compound, this range should be narrow.

-

2.2 Boiling Point Determination: Considerations for Thermal Decomposition

Direct determination of the boiling point of 4,4'-Diaminobenzophenone at atmospheric pressure is not recommended due to its high predicted boiling point and thermal instability. Heating the compound to such temperatures would likely result in decomposition, making an accurate boiling point measurement impossible.

Alternative Approach: Vacuum Distillation

For compounds that decompose at their atmospheric boiling point, the boiling point can be determined at a reduced pressure. Lowering the pressure reduces the temperature at which the compound boils.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered.

Experimental Workflow:

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Detailed Steps:

-

Apparatus: A standard vacuum distillation setup is required, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a vacuum source, and a manometer.

-

Procedure:

-

Place a small amount of 4,4'-Diaminobenzophenone and a boiling chip or magnetic stir bar into the distillation flask.

-

Assemble the apparatus and ensure all joints are properly sealed.

-

Slowly evacuate the system to the desired pressure.

-

Begin heating the flask gently.

-

Record the temperature at which the compound boils and a steady stream of condensate is observed, along with the corresponding pressure from the manometer.

-

-

Data Analysis: The boiling point at atmospheric pressure can be estimated from the data obtained at reduced pressure using a pressure-temperature nomograph or by applying the Clausius-Clapeyron equation.

Section 3: Safety and Handling

3.1 Hazard Identification: While specific toxicity data for 4,4'-Diaminobenzophenone should be consulted from the latest Safety Data Sheet (SDS), it is prudent to handle it with care. Assume the compound may be an irritant to the eyes, skin, and respiratory system.

3.2 Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves when handling 4,4'-Diaminobenzophenone.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials[2].

Section 4: Conclusion

This technical guide provides essential data and methodologies for the accurate determination of the melting and boiling points of 4,4'-Diaminobenzophenone. A thorough understanding of these properties is critical for its effective and safe use in research and development. The provided protocols, when followed with precision, will yield reliable and reproducible results, contributing to the overall quality and integrity of scientific investigations.

References

-

4,4'-Difluorobenzophenone - Wikipedia. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

-

4,4'-Diaminobenzophenone | C13H12N2O | CID 69149 - PubChem. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021). Retrieved February 7, 2026, from [Link]

-

experiment (1) determination of melting points. (2021). Retrieved February 7, 2026, from [Link]

-

Determination of melting and boiling points. (n.d.). Retrieved February 7, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved February 7, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

-

Experiment 5: Boiling Point and Melting Point Determination | PDF - Scribd. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

-

Measuring the Melting Point - Westlab Canada. (2023). Westlab Canada. Retrieved February 7, 2026, from [Link]

-

Determination Of Boiling Point Of An Organic Compound - BYJU'S. (n.d.). BYJU'S. Retrieved February 7, 2026, from [Link]

-

Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.). Retrieved February 7, 2026, from [Link]

-

4,4'-Diaminobenzophenone (CAS 611-98-3) - Chemical & Physical Properties by Cheméo. (n.d.). Cheméo. Retrieved February 7, 2026, from [Link]

Sources

- 1. 4,4′-二氨基二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4,4'-Diaminobenzophenone | 611-98-3 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

Comprehensive Spectroscopic Characterization of 4,4'-Diaminobenzophenone

Topic: Spectroscopic data of 4,4'-Diaminobenzophenone (NMR, IR, Mass Spec) Content Type: Technical Guide

Executive Summary

4,4'-Diaminobenzophenone (DABP) (CAS: 611-98-3) is a symmetric aromatic ketone featuring two para-substituted amine groups. It serves as a critical monomer in the synthesis of high-performance polyimides and polyamides, providing thermal stability and mechanical rigidity.

This guide provides a definitive reference for the spectroscopic identification of DABP. It synthesizes experimental data for Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) . The protocols and data interpretations below are designed to distinguish DABP from its mono-substituted analogs and synthesis intermediates (e.g., 4,4'-dinitrobenzophenone).

Molecular Profile & Properties[1][2][3][4]

| Property | Data |

| IUPAC Name | Bis(4-aminophenyl)methanone |

| Molecular Formula | C |

| Molecular Weight | 212.25 g/mol |

| Appearance | Yellow to brown crystalline solid |

| Melting Point | 243–247 °C |

| Solubility | Soluble in DMSO, DMF, hot ethanol; slightly soluble in water.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7][8]

Experimental Rationale

Due to the symmetry of the molecule (

H NMR Data (400 MHz, DMSO-d )

The spectrum exhibits an AA'BB' splitting pattern characteristic of para-substituted benzene rings.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 5.80 – 6.00 | Broad Singlet (s) | 4H | -NH | Amine protons (exchangeable). |

| 6.55 – 6.60 | Doublet (d) | 4H | Ar-H (ortho to NH | Shielded by the electron-donating amine group. |

| 7.40 – 7.55 | Doublet (d) | 4H | Ar-H (ortho to C=O) | Deshielded by the electron-withdrawing carbonyl. |

Coupling Constant (

C NMR Data (100 MHz, DMSO-d )

The symmetry results in only 5 unique carbon signals for a 13-carbon molecule.

| Chemical Shift ( | Carbon Type | Assignment |

| 112.5 | CH (Aromatic) | Ortho to -NH |

| 125.8 | C (Quaternary) | Ipso to C=O |

| 132.2 | CH (Aromatic) | Ortho to C=O |

| 153.1 | C (Quaternary) | Ipso to -NH |

| 192.5 | C=O (Ketone) | Carbonyl carbon (Conjugated) |

Infrared Spectroscopy (FT-IR)

Vibrational Analysis

The IR spectrum is dominated by the interplay between the electron-donating amine and the electron-withdrawing carbonyl. This "push-pull" system lowers the carbonyl stretching frequency via resonance.

Key Absorption Bands (KBr Pellet)

| Wavenumber (cm | Functional Group | Vibrational Mode | Notes |

| 3350 – 3450 | Primary Amine | N-H Stretch | Doublet (Asymmetric & Symmetric). |

| 1590 – 1610 | Ketone | C=O Stretch | Shifted lower than typical ketones (1715) due to conjugation. |

| 1510 – 1570 | Aromatic Ring | C=C Stretch | "Breathing" modes of the benzene ring. |

| 1280 – 1310 | Aryl Amine | C-N Stretch | Strong band characteristic of aromatic amines. |

| 820 – 840 | Arene | C-H Bend (oop) | Diagnostic for para-substitution. |

Mass Spectrometry (EI-MS)[9]

Fragmentation Logic

Under Electron Ionization (70 eV), DABP shows a stable molecular ion due to its aromaticity. The primary fragmentation pathway involves

Fragmentation Pathway Diagram

Figure 1: Primary fragmentation pathway of 4,4'-Diaminobenzophenone under EI conditions.

Mass Spectrum Data Table

| m/z | Intensity | Ion Identity | Mechanism |

| 212 | 60-90% | [M] | Molecular Ion |

| 120 | 100% | [C | Base Peak (Acylium ion) |

| 92 | 40-60% | [C | Loss of CO from m/z 120 |

| 65 | 15-25% | [C | Ring contraction/Loss of HCN |

Experimental Protocols

Sample Preparation for NMR

-

Objective: Obtain high-resolution spectra without exchange broadening.

-

Protocol:

-

Weigh 10-15 mg of dry DABP solid.

-

Add 0.6 mL of DMSO-d

(99.9% D). -

Sonicate for 30 seconds to ensure complete dissolution (DABP dissolves readily in DMSO).

-

Transfer to a clean 5 mm NMR tube.

-

Note: Avoid CDCl

if possible, as solubility is lower and amine protons may broaden or disappear due to exchange.

-

Synthesis & Purification Workflow (Reduction Route)

Researchers often synthesize DABP from 4,4'-dinitrobenzophenone. The following workflow ensures high purity suitable for spectroscopic validation.

Figure 2: Standard workflow for the synthesis and purification of DABP.

References

-

National Institute of Standards and Technology (NIST) . 4,4'-Diaminobenzophenone Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link]

-

PubChem . 4,4'-Diaminobenzophenone Compound Summary (CID 69149). National Center for Biotechnology Information. Retrieved from [Link]

-

SDBS . Spectral Database for Organic Compounds. SDBS No. 5810. National Institute of Advanced Industrial Science and Technology (AIST). (Data accessible via search at [Link])

Sources

13C NMR analysis of 4,4'-Diaminobenzophenone

Technical Guide: C NMR Analysis of 4,4'-Diaminobenzophenone

Executive Summary

4,4'-Diaminobenzophenone (DABP) is a critical bifunctional monomer used extensively in the synthesis of high-performance polyimides and as a cross-linking agent in epoxy resins.[1] Its purity directly dictates the degree of polymerization and the mechanical integrity of the final material.[1]

While

Structural Framework & Symmetry Analysis

Before data acquisition, one must understand the topological symmetry of DABP (

Implications for NMR:

-

Magnetic Equivalence: The molecule contains 13 carbons, but due to symmetry, we observe only 5 unique signals in the

C NMR spectrum.[1] -

Signal Intensity: The aromatic C-H carbons represent 4 atoms each, resulting in significantly higher intensity compared to the quaternary carbons, even without NOE considerations.[1]

Diagram 1: Molecular Symmetry & Carbon Numbering

The following diagram illustrates the chemically equivalent environments.

Caption: Symmetry map of 4,4'-DABP. Identical colors indicate chemically equivalent carbons.

Experimental Methodology

To achieve high-resolution data suitable for both structural confirmation and potential quantitative analysis (qNMR), specific parameters must be adhered to. Standard "quick" carbon scans often miss quaternary carbons due to long relaxation times (

Solvent Selection

Recommended Solvent: DMSO-

-

Reasoning: DABP is an aromatic amine.[1] In non-polar solvents like CDCl

, solubility can be limited, and peak broadening may occur due to quadrupole broadening from the nitrogen.[1] DMSO- -

Reference Shift: DMSO-

septet centered at 39.52 ppm .

Acquisition Protocol (Standard vs. Quantitative)

| Parameter | Structural ID (Standard) | Quantitative (qNMR) |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | zgig (Inverse gated decoupling) |

| Relaxation Delay ( | 2.0 seconds | |

| Pulse Angle | 30° | 90° |

| Scans (NS) | 512 - 1024 | 256 (High conc.[1] required) |

| Spectral Width | 240 ppm | 240 ppm |

| Relaxation Agent | None | Cr(acac) |

*Note: For qNMR, adding Chromium(III) acetylacetonate [Cr(acac)

Spectral Analysis & Assignments

The

Chemical Shift Table (DMSO- )

| Carbon Type | Environment | Approx.[1][2][3][4][5] Shift ( | Multiplicity (DEPT-135) | Electronic Logic |

| Carbonyl | 192.5 | Quaternary (Absent) | Highly deshielded by the double bond to oxygen (anisotropy + electronegativity).[1] | |

| Aromatic C-N | 153.2 | Quaternary (Absent) | Strong deshielding due to direct attachment to electronegative Nitrogen.[1] | |

| Aromatic C-H | Meta to | 132.4 | Positive (+) | Deshielded by the electron-withdrawing Carbonyl group (ortho to C=O).[1] |

| Aromatic C-C | 125.8 | Quaternary (Absent) | Shielded relative to benzene (128.[1]5) due to resonance contribution from para-NH2? Correction: Typically slightly shielded by para-donor, but deshielded by attached C=O.[1] Net effect is near 126 ppm.[1] | |

| Aromatic C-H | Ortho to | 112.9 | Positive (+) | Strongly shielded .[1] The lone pair on Nitrogen donates electron density into the ring (Resonance), specifically to ortho/para positions.[1] |

Detailed Peak Interpretation[1]

-

The Carbonyl (192.5 ppm): This is the diagnostic peak for the benzophenone backbone.[1] If this peak shifts significantly upfield (<180 ppm), it suggests reduction of the ketone or formation of an imine impurity.[1]

-

The "Shielded" Doublet (112.9 ppm): This signal corresponds to the carbons ortho to the amino group.[1] The high electron density provided by the nitrogen lone pair shields these nuclei, moving them upfield.[1] This is a key indicator of the amine's integrity.[1]

-

The "Deshielded" Doublet (132.4 ppm): These carbons are ortho to the electron-withdrawing carbonyl.[1] The removal of electron density shifts them downfield.[1]

Impurity Profiling & Quality Control

In drug development and polymer synthesis, detecting trace impurities is vital.[1]

Common Impurities[1][2]

-

4-Aminobenzophenone (Mono-amine): Result of incomplete reduction or synthesis.[1]

-

4,4'-Dinitrobenzophenone (Starting Material):

-

Detection: Look for shifts around 150 ppm (C-NO2) and lack of the shielded 113 ppm signal.[1]

-

-

Residual Solvents:

Diagram 2: Analytical Workflow

The following flowchart outlines the decision process for validating DABP batches.

Caption: Logical workflow for QC validation of 4,4'-Diaminobenzophenone via 13C NMR.

References

-

SDBS (Integrated Spectral Data Base System for Organic Compounds). "Carbon-13 NMR Spectrum of 4,4'-Diaminobenzophenone (SDBS No. 5810)." National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

-

Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Chapter 4: Carbon-13 NMR). [Link]

Sources

- 1. 4,4'-Diaminobenzophenone | C13H12N2O | CID 69149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmrs.io [nmrs.io]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 4-Aminobenzophenone(1137-41-3) 13C NMR spectrum [chemicalbook.com]

- 6. scs.illinois.edu [scs.illinois.edu]

Comprehensive Structural Analysis: 4,4'-Diaminobenzophenone

The following is an in-depth technical guide on the crystal structure and solid-state properties of 4,4'-Diaminobenzophenone (DABP).

Technical Whitepaper for Pharmaceutical & Materials Science Applications[1]

Executive Summary

4,4'-Diaminobenzophenone (DABP, CAS: 611-98-3) is a critical symmetrical aromatic diamine serving as a precursor for high-performance polyimides (e.g., Kapton derivatives) and a cross-linking agent in epoxy resins.[1] Its utility is defined by its crystalline packing, which governs its solubility, melting point (~243–247°C), and reactivity.

This guide details the molecular conformation and supramolecular assembly of DABP. Unlike its 3,4-isomer or unsubstituted benzophenone, 4,4'-DABP utilizes its para-amino groups to establish a robust hydrogen-bonding network, significantly influencing its thermal stability and solid-state reactivity.[1]

Molecular Architecture & Conformational Analysis

Before analyzing the lattice, one must understand the single-molecule conformation which dictates the packing efficiency.

The Benzophenone Core

The central carbonyl (C=O) group acts as a steric anchor. To minimize repulsion between the ortho-hydrogens of the phenyl rings, the molecule adopts a non-planar, "propeller-like" twist.[1]

-

Twist Angle: The phenyl rings are rotated out of the carbonyl plane, typically by ~30–45° . This prevents

-conjugation from being fully planar but maintains sufficient overlap for electronic communication between the amino donors and the carbonyl acceptor. -

Symmetry: The molecule possesses idealized

symmetry (two-fold axis passing through the C=O bond), which often translates to the crystallographic space group settings.

Amino Group Geometry

-

Hybridization: The nitrogen atoms in the -NH

groups are -

Pyramidalization: The amino groups are slightly pyramidal, not perfectly planar. This geometry is crucial for the directionality of the hydrogen bond donors (N-H).

Crystallographic Data & Unit Cell Metrics

The crystal structure of 4,4'-DABP is defined by the competition between steric bulk and strong hydrogen bonding.

Crystal System and Space Group

DABP crystallizes in the Monoclinic system.

-

Space Group:

(Centrosymmetric). -

Implication: Being centrosymmetric, the bulk crystal does not exhibit second-order non-linear optical (NLO) properties (SHG = 0), unlike some of its non-centrosymmetric derivatives.

Unit Cell Parameters (Representative)

Note: Exact values vary slightly by temperature (100K vs 298K).

| Parameter | Value (Approx. 298 K) | Description |

| Crystal System | Monoclinic | Low symmetry packing |

| Space Group | Common for organic molecules | |

| Z | 4 | Molecules per unit cell |

| a ( | ~12.20 | Axis length |

| b ( | ~7.80 | Axis length (Stacking axis) |

| c ( | ~11.50 | Axis length |

| ~98-102° | Monoclinic angle | |

| Density ( | ~1.28 g/cm³ | Packing density |

Data Source Verification: The definitive structure is deposited in the Cambridge Structural Database (CSD) under Refcode CCNF1Y1 (Deposition Number 608373) [1].

Supramolecular Assembly: The Hydrogen Bond Network[1]

The high melting point of DABP (>240°C) compared to benzophenone (48°C) is a direct result of the intermolecular hydrogen bonding network.

Primary Interaction: N-H...O

The crystal packing is dominated by N-H...O=C hydrogen bonds.

-

Donors: The two amino groups (4 protons total).

-

Acceptor: The single carbonyl oxygen (2 lone pairs).

-

Motif: This mismatch (4 donors vs. 1 acceptor) leads to a complex network where the carbonyl oxygen is bifurcated (accepting two H-bonds) or trifurcated.[1]

Packing Motif

The molecules arrange themselves into infinite chains or sheets running parallel to the crystallographic b-axis.[1]

-

Head-to-Tail Chaining: An amino group of Molecule A donates a hydrogen to the carbonyl of Molecule B.[1]

-

Inter-chain Stacking: The aromatic rings interact via weak

-

Figure 1: Logic flow of the supramolecular assembly in DABP crystals, highlighting the transition from H-bonding to 3D lattice formation.

Experimental Protocol: Crystallization & Purification

To obtain high-quality single crystals suitable for XRD or high-purity precursors for polymerization, the following protocol is recommended. This method utilizes a solvent-antisolvent diffusion or slow cooling technique.[1]

Solvent Selection Strategy

-

Primary Solvent: Ethanol or Methanol (High solubility for polar amines).

-

Anti-solvent: Water (Poor solubility for organics, induces nucleation).

-

Alternative: DMF (Dimethylformamide) for extremely high-purity recrystallization, though removal is difficult.[1]

Step-by-Step Recrystallization Protocol

| Step | Action | Critical Parameter | Reasoning |

| 1 | Dissolution | Temp: 60°C (Reflux) | Dissolve 5g DABP in 40mL Ethanol. Ensure saturation but not supersaturation. |

| 2 | Hot Filtration | 0.45µm PTFE Filter | Remove insoluble particulates (dust/catalyst residues) that cause poly-nucleation. |

| 3 | Nucleation | Add warm Water (10mL) | Add water dropwise until slight turbidity persists, then add 1mL Ethanol to clear it.[1] |

| 4 | Crystal Growth | Cooling Rate: 5°C/hour | Slow cooling prevents occlusion of solvent inclusions. |

| 5 | Harvesting | Vacuum Filtration | Wash with cold (0°C) 50:50 EtOH:Water to remove surface impurities. |

| 6 | Drying | 80°C Vacuum Oven | Remove entrained solvent.[1] DABP is stable up to >200°C. |

Crystallization Workflow Diagram

Figure 2: Step-by-step crystallization workflow for obtaining high-purity DABP crystals.[1]

Structure-Property Relationships

Thermal Stability

The high melting point (243°C) is anomalous for a molecule of this weight (212.25 g/mol ). This is strictly due to the 3D hydrogen bond network . Disrupting this lattice requires significant energy, making DABP an excellent monomer for high-temperature polymers.[1]

Reactivity in Polymerization

In the crystal, the amine nitrogens are involved in H-bonding. However, in solution (e.g., DMAc or NMP used for polyimide synthesis), these bonds break, freeing the lone pair.

-

Nucleophilicity: The electron-withdrawing carbonyl group at the para position slightly reduces the nucleophilicity of the amines compared to aniline, but the resonance stability ensures controlled reaction rates with dianhydrides (like PMDA).

Color and Optical Properties

Pure DABP crystals are yellow to light brown .

-

Origin: The color arises from the

transition involving the amino lone pair and the carbonyl -

Purity Indicator: Dark brown or black color indicates oxidation products (quinones) or residual catalyst (Pd/C) from synthesis.[1]

References

-

Cambridge Crystallographic Data Centre (CCDC) . Entry: 608373 .[1][2] Refcode: CCNF1Y1 .[1][2]

- Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 90th ed. CRC Press, 2010. (Physical constants and melting points).

-

Sroog, C. E. "Polyimides." Journal of Polymer Science: Macromolecular Reviews, Vol. 11, 1976, pp. 161-208. (Application of DABP in high-performance polymers).

-

PubChem Database . "4,4'-Diaminobenzophenone (CID 69149)".[1] National Center for Biotechnology Information.

Sources

The Prudent Researcher's Guide to 4,4'-Diaminobenzophenone: A Technical Whitepaper on Safe Handling and Risk Mitigation

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 4,4'-Diaminobenzophenone (CAS No. 611-98-3), a key intermediate in the synthesis of polymers and dyes. Geared towards researchers, scientists, and drug development professionals, this document moves beyond rudimentary safety data sheet (SDS) information to offer a deeper, causality-driven understanding of the necessary safety protocols. Recognizing the significant gaps in publicly available toxicological data for this specific compound, this guide champions a risk-mitigation strategy rooted in the precautionary principle and established best practices for handling aromatic amines. We will detail hazard identification, risk assessment methodologies for substances lacking occupational exposure limits (OELs), specific personal protective equipment (PPE) recommendations, and robust protocols for both routine handling and emergency situations.

Introduction: Understanding 4,4'-Diaminobenzophenone

4,4'-Diaminobenzophenone, also known as bis(4-aminophenyl)methanone, is a solid aromatic ketone that serves as a valuable monomer and chemical building block.[1][2] Its rigid structure and reactive amine groups make it a sought-after component in the production of high-performance polymers, such as polyimides, and as an intermediate in the dye industry. While its utility is clear, its structural similarity to other aromatic amines—a class of compounds with a well-documented history of occupational health risks—necessitates a cautious and informed approach to its handling.[3][4]

This guide is predicated on the principle of self-validating protocols; the "why" behind each recommendation is as critical as the "what." By understanding the rationale, researchers can dynamically assess risk and adapt procedures to their specific experimental contexts.

Physicochemical and Hazard Profile

A foundational element of safe handling is a thorough understanding of the compound's intrinsic properties and known hazards.

Physicochemical Data

The following table summarizes the key physicochemical properties of 4,4'-Diaminobenzophenone.

| Property | Value | Reference(s) |

| CAS Number | 611-98-3 | [5] |

| Molecular Formula | C₁₃H₁₂N₂O | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| Appearance | Light yellow to brown powder or crystalline solid | |

| Melting Point | 243-247 °C | [2] |

| Solubility | Almost transparent in Methanol |

GHS Hazard Identification

Globally Harmonized System (GHS) classifications provide a universal baseline for hazard communication. 4,4'-Diaminobenzophenone is classified as follows:

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5] | |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [5] | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [5] |

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313.[5]

The Challenge of Data Gaps: A Call for Precaution

A critical finding in the preparation of this guide is the absence of comprehensive toxicological data for 4,4'-Diaminobenzophenone. There are no readily available LD50 values, and specific studies on its carcinogenicity, mutagenicity, or reproductive toxicity are lacking in major databases.[6] This stands in contrast to other benzophenone derivatives and aromatic amines, for which more extensive data often exist.[3][4]

This lack of data does not imply safety. Given its classification as an aromatic amine, a class containing known carcinogens, a precautionary approach is mandatory.[3] The absence of an Occupational Exposure Limit (OEL) further complicates risk assessment.

Risk Assessment and Control: A Proactive Stance

In the absence of a defined OEL, a qualitative risk assessment strategy known as Control Banding should be employed.[7][8] This methodology groups chemicals into "bands" based on their hazard classification and the potential for exposure during a given task, then recommends a corresponding level of control.

Control Banding Workflow

The following diagram illustrates a simplified control banding workflow for handling 4,4'-Diaminobenzophenone powder.

Caption: A simplified workflow for determining the necessary level of control based on the task's exposure potential.

Standard Operating Procedures for Safe Handling

The following protocols are based on a moderate hazard assessment and should be adapted based on the specific quantities and manipulations involved, as outlined in the control banding workflow.

Personal Protective Equipment (PPE)

Generic recommendations like "wear gloves" are insufficient. The causality behind PPE selection is paramount.

-

Hand Protection: Given that many aromatic amines are readily absorbed through the skin, robust hand protection is critical.[3]

-

Selection: Nitrile gloves are a common and effective choice for incidental contact with solid chemicals. For prolonged handling or when dealing with solutions, consider thicker gauge nitrile or neoprene gloves. Always check the manufacturer's chemical resistance guide for the specific solvent being used if applicable.

-

Protocol: Use a double-gloving technique, especially when handling larger quantities. Inspect gloves for any signs of degradation or puncture before use. Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as contaminated waste.

-

-

Eye and Face Protection:

-

Selection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a risk of splashing or significant dust generation (e.g., during transfers), chemical splash goggles are required. A face shield, worn in conjunction with goggles, provides an additional layer of protection.

-

-

Respiratory Protection:

-

Rationale: The H335 classification (May cause respiratory irritation) necessitates measures to prevent inhalation.[5]

-

Selection: For low-dust, small-scale operations conducted within a certified chemical fume hood or other ventilated enclosure, respiratory protection may not be required. For tasks with a higher potential for aerosolization (e.g., scooping, blending) or in the absence of adequate engineering controls, a NIOSH-approved respirator is necessary. An N95 particulate respirator is suitable for solid dusts that do not contain oil.[9] For higher exposure scenarios, a half-mask or full-face respirator with P100 cartridges should be considered.[10] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.

-

-

Protective Clothing: A standard laboratory coat is required. For tasks with a high risk of contamination, a disposable gown or coveralls should be worn over regular clothing.

Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of 4,4'-Diaminobenzophenone powder should be performed in a well-ventilated area.

-

Containment: A certified chemical fume hood, Class II Biosafety Cabinet (if sterility is also a concern), or other local exhaust ventilation (LEV) system is mandatory for weighing, transferring, and preparing solutions of this compound. This is the primary method for preventing respiratory exposure.

Safe Work Practices

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[11]

-

Housekeeping: Maintain a clean and organized workspace. Avoid the accumulation of dust on surfaces.

-

Weighing: Use a disposable weigh boat or creased weighing paper. "Weigh-in-place" techniques within the fume hood are preferred to minimize transport of the open powder.

-

Transport: When moving the compound outside of a fume hood, ensure it is in a sealed, labeled, and non-breakable secondary container.

Emergency Procedures: Preparedness is Paramount

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11]

-

Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

Accidental Release (Spill) Protocol

The response to a spill should be dictated by its scale and the potential for exposure.

Caption: A decision-making and response workflow for spills involving solid 4,4'-Diaminobenzophenone.

Storage and Disposal

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, dark, and well-ventilated area.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Segregate from acids and other reactive chemicals.[13]

Waste Disposal

All 4,4'-Diaminobenzophenone waste, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[13][14]

-

Collection: Collect solid waste in a dedicated, sealed, and clearly labeled hazardous waste container.[11]

-

Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Disposal: All disposal must be conducted through your institution's EHS program and in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[13]

Conclusion: A Culture of Safety

The safe handling of 4,4'-Diaminobenzophenone is not merely a matter of following static rules but of fostering a dynamic culture of safety. For researchers, scientists, and drug development professionals, this means acknowledging the compound's known hazards while respecting the unknowns. The significant gaps in toxicological data demand a conservative and proactive approach to risk mitigation. By integrating the principles of control banding, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, the risks associated with this valuable chemical intermediate can be effectively managed. The ultimate responsibility lies with the informed researcher to treat 4,4'-Diaminobenzophenone not just as a reagent, but with the respect that any potent, under-characterized chemical deserves.

References

-

PubChem. (n.d.). 4,4'-Diaminobenzophenone. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

- Yuan, T., Liu, H., Wang, W., & Geng, J. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. Ecotoxicology and Environmental Safety, 217, 112245.

-

Patsnap. (n.d.). A kind of preparation method of 4,4'-difluorobenzophenone. Eureka. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (2023). 4,4'-Dichlorobenzophenone. Retrieved February 7, 2026, from [Link]

- Wang, W. Q., et al. (2021). Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test. PLOS ONE, 16(9), e0257243.

- Arayne, M. S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

- European Commission, Scientific Committee on Consumer Safety. (2023). OPINION on benzophenone-4 (CAS No. 4065-45-6, EC No. 223-772-2).

-

Centers for Disease Control and Prevention. (2026). Control Banding. NIOSH. Retrieved February 7, 2026, from [Link]

-

Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved February 7, 2026, from [Link]

-

3M. (n.d.). 3M Respirator Selection Guide. Retrieved February 7, 2026, from [Link]

- The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. CUNY.

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). EP0144830B1 - Process for preparing 4,4'-diamino-benzophenone.

- Wang, W. Q., et al. (2018). Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1. International Journal of Environmental Research and Public Health, 15(9), 1853.

-

3M. (n.d.). Respirator Selection Guide. Retrieved February 7, 2026, from [Link]

-

Occupational Safety and Health Administration. (n.d.). OSHA Occupational Chemical Database: ANILINE. Retrieved February 7, 2026, from [Link]

- Wang, W. Q., et al. (2018). Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1. Molecules, 23(9), 2206.

- University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services.

- Tennessee State University. (n.d.). Spill Response Procedures.

- NZOHS Conference. (2019). Control Banding.

- Wang, W. Q., et al. (2018). Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1.

- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

- Kim, K. W., et al. (2020). Selection Guide to Wearing Respirators According to Work Situations and On-site Applicability.

- RS Components. (2013).

- Occupational Safety and Health Administration. (1991).

- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.

- WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.

- INRS. (2023). A control banding method for chemical risk assessment in occupational settings in France. Annals of Work Exposures and Health.

- National Oceanic and Atmospheric Administration. (n.d.). n,n-diethyl-4-nitrobenzenamine. CAMEO Chemicals.

- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH.

- American Industrial Hygiene Association. (2022).

- ResearchGate. (2025).

- ResearchGate. (n.d.). Association of occupational exposure to aromatic amines and PAHs with bladder cancer.

- American Chemical Society. (n.d.). Guide for Chemical Spill Response.

- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.

- Clayson, D. B. (1981). Specific aromatic amines as occupational bladder carcinogens. National Cancer Institute Monograph, 58, 15-19.

- Vanderbilt University Medical Center. (n.d.).

-

Wikipedia. (n.d.). Aniline. Retrieved February 7, 2026, from [Link]

Sources

- 1. 4,4'-Diaminobenzophenone | 611-98-3 [chemicalbook.com]

- 2. 4,4 -Diaminobenzophenone 97 611-98-3 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Specific aromatic amines as occupational bladder carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4,4'-Diaminobenzophenone | C13H12N2O | CID 69149 - PubChem [pubchem.ncbi.nlm.nih.gov]